molecular formula C6H16N2 B1266718 (3-Amino-2-methylpropyl)dimethylamine CAS No. 6105-72-2

(3-Amino-2-methylpropyl)dimethylamine

Cat. No. B1266718
CAS RN: 6105-72-2
M. Wt: 116.2 g/mol
InChI Key: DAMJSIMZZSEQRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (3-Amino-2-methylpropyl)dimethylamine and its analogs involves multiple synthetic routes, including reductive amination, the Leuckart method, and others. These processes can produce a range of compounds, including (3-Amino-2-methylpropyl)dimethylamine, through various precursors and reagents, leading to different contaminants and by-products depending on the synthetic pathway chosen (Stojanovska et al., 2013).

Molecular Structure Analysis

The molecular structure of (3-Amino-2-methylpropyl)dimethylamine is characterized by its unique arrangement of atoms which impacts its reactivity and interactions. While specific studies on this compound's molecular structure analysis are not directly cited, understanding the structure is crucial for predicting its chemical behavior and interactions within biological systems.

Chemical Reactions and Properties

(3-Amino-2-methylpropyl)dimethylamine participates in various chemical reactions, indicative of its reactivity profile. For instance, reactions involving dimethylarginines, which share structural similarities, demonstrate the compound's potential inhibitory effects on nitric oxide synthase, affecting nitric oxide production and thereby impacting vascular function and blood pressure regulation (Tain & Hsu, 2017).

Physical Properties Analysis

The physical properties of (3-Amino-2-methylpropyl)dimethylamine, such as solubility, melting point, and boiling point, are essential for understanding its behavior in various environments. Although specific details on these properties are not available in the referenced literature, they are critical for handling, storage, and application in research and development.

Chemical Properties Analysis

The chemical properties of (3-Amino-2-methylpropyl)dimethylamine, including acidity, basicity, and reactivity with other chemicals, determine its application and effectiveness in various chemical and biological processes. The compound's role as an inhibitor of nitric oxide synthase underscores the importance of its chemical properties in biomedical research (Tain & Hsu, 2017).

Scientific Research Applications

  • Microwave Spectra Analysis : A study explored the microwave spectra of isotopic species of dimethylamine, which could be relevant to understanding the properties of (3-Amino-2-methylpropyl)dimethylamine (J. Wollrab & V. Laurie, 1968).

  • Organometallic Chemistry : Research into the addition of dimethylamine to vinylsilane, a process catalyzed by specific catalysts, highlights the chemical reactivity and potential applications in synthesizing organometallic compounds (J. Grobe & U. Möller, 1969).

  • Photochemical Dimerization : Studies on the ultraviolet irradiation of aminopyridines and pyridones, including dimethyl derivatives, provide insights into photochemical reactions and their potential applications (E. Taylor & R. O. Kan, 1963).

  • Synthesis of Derivatives : The synthesis and pharmacological testing of 5-amino-1, 3, 6-trialkyluracils, analogous to aminopropylon, indicate the role of dimethylamino compounds in developing new pharmacologically active substances (S. Senda et al., 1958).

  • Nanocluster Catalysis : Dimethylamine-borane dehydrogenation catalyzed by Ru(0) nanoclusters stabilized by 3-aminopropyltriethoxysilane shows potential in material science and catalysis (M. Zahmakiran et al., 2010).

  • Molecular Interactions in Atmospheric Science : A study on hydrogen-bonded molecular interactions between atmospheric diamines and sulfuric acid offers insights into atmospheric chemistry and particle formation (J. Elm et al., 2016).

  • Catalysis in Organic Synthesis : Research on the addition of amines to conjugated dienes catalyzed by solid base catalysts, including dimethylamine, provides insights into organic synthesis and catalytic processes (Yumiko Kakuno & Hideshi Hattori, 1984).

Safety And Hazards

“(3-Amino-2-methylpropyl)dimethylamine” is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Oral, Eye Dam. 1, Skin Corr. 1B, and Skin Sens. . This means it can cause skin corrosion, serious eye damage, and may cause an allergic skin reaction. It is also harmful if swallowed or in contact with skin .

properties

IUPAC Name

N',N',2-trimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-6(4-7)5-8(2)3/h6H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMJSIMZZSEQRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30976547
Record name N~1~,N~1~,2-Trimethylpropane-1,3-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-2-methylpropyl)dimethylamine

CAS RN

6105-72-2
Record name N1,N1,2-Trimethyl-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6105-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,2-Trimethylpropane-1,3-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006105722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~,N~1~,2-Trimethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30976547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,2-trimethylpropane-1,3-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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